molecular formula C17H16O3 B1282922 5-(4-Biphenyl)-5-oxovaleric acid CAS No. 51994-35-5

5-(4-Biphenyl)-5-oxovaleric acid

Cat. No.: B1282922
CAS No.: 51994-35-5
M. Wt: 268.31 g/mol
InChI Key: KKXBBXORYRVHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is an organic compound that features a biphenyl group attached to a pentanoic acid chain with a ketone functional group. This compound is part of the biphenyl family, known for its aromatic properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid typically involves the following steps:

    Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.

    Attachment of Pentanoic Acid Chain: The biphenyl group is then reacted with a suitable reagent to introduce the pentanoic acid chain. This can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

    Introduction of Ketone Functional Group: The final step involves the oxidation of the resulting intermediate to introduce the ketone functional group. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, and halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Carboxylic acids and quinones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic amino acids in proteins, affecting their function. The ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings, used in organic synthesis and as a heat transfer agent.

    Biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone, used in the synthesis of metal-organic frameworks and other materials.

    Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, used in polymer production and as a ligand in coordination chemistry.

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses.

Properties

IUPAC Name

5-oxo-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(7-4-8-17(19)20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXBBXORYRVHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546919
Record name 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51994-35-5
Record name 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Biphenyl)-5-oxovaleric acid
Reactant of Route 2
Reactant of Route 2
5-(4-Biphenyl)-5-oxovaleric acid
Reactant of Route 3
Reactant of Route 3
5-(4-Biphenyl)-5-oxovaleric acid
Reactant of Route 4
Reactant of Route 4
5-(4-Biphenyl)-5-oxovaleric acid
Reactant of Route 5
Reactant of Route 5
5-(4-Biphenyl)-5-oxovaleric acid
Reactant of Route 6
Reactant of Route 6
5-(4-Biphenyl)-5-oxovaleric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.